An In-depth Technical Guide to the Physical Properties of n-Boc-n-methyl-4-chloroanthranilic Acid
An In-depth Technical Guide to the Physical Properties of n-Boc-n-methyl-4-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and estimated physical properties of n-Boc-n-methyl-4-chloroanthranilic acid, a key intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed, and a plausible synthetic workflow is visualized.
Core Physical Properties
The physical characteristics of n-Boc-n-methyl-4-chloroanthranilic acid are crucial for its handling, storage, and application in synthetic chemistry. The available data, supplemented with data from its structural analogues, are summarized below.
| Property | Value | Source/Analogue |
| Systematic Name | 2-(tert-butoxycarbonyl(methyl)amino)-4-chlorobenzoic acid | [1] |
| CAS Number | 886362-06-7 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1] |
| Molecular Weight | 285.72 g/mol | [1] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred from analogues |
| Melting Point | No data available. | - |
| Analogue: n-Boc-4-chloroanthranilic acid | 148 °C (decomposes) | |
| Analogue: 4-chloroanthranilic acid | 231-233 °C | |
| Boiling Point | 406 °C at 760 mmHg | - |
| Flash Point | 199.4 °C | - |
| Density | 1.29 g/cm³ | - |
| Solubility | No data available. | - |
| Analogue: 4-chloroanthranilic acid | Slightly soluble in water. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of crystalline organic acids like n-Boc-n-methyl-4-chloroanthranilic acid are presented below. These are generalized protocols that represent standard laboratory practices.
The melting point of a solid is a critical indicator of its purity. The Thiele tube method is a common and effective technique for this determination.[2][3][4]
Materials:
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Thiele tube
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High-temperature mineral oil or silicone oil
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Thermometer (calibrated)
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Capillary tubes (sealed at one end)
-
Sample of n-Boc-n-methyl-4-chloroanthranilic acid
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Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and compacted at the sealed end by tapping. The sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup: The Thiele tube is filled with oil to a level just above the side arm. The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube.[2][3]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[2]
-
Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]
-
Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
The solubility of a compound in various solvents is a fundamental property that informs purification methods and reaction conditions.
Materials:
-
Test tubes and rack
-
Graduated pipettes
-
Vortex mixer
-
Sample of n-Boc-n-methyl-4-chloroanthranilic acid
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, 5% aqueous NaOH, 5% aqueous HCl)
Procedure:
-
Qualitative Assessment: A small, accurately weighed amount of the sample (e.g., 10 mg) is placed in a test tube.[5]
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[5]
-
Mixing: The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).[5]
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely. Solubility can be categorized as soluble, partially soluble, or insoluble.[6]
-
pH Effects: For acidic compounds like carboxylic acids, solubility is tested in aqueous acidic and basic solutions to observe the effect of salt formation on solubility.[6][7] Carboxylic acids are generally expected to be more soluble in basic solutions due to deprotonation and the formation of a more polar carboxylate salt.[7]
Synthetic Workflow
Caption: Plausible synthetic workflow for n-Boc-n-methyl-4-chloroanthranilic acid.
Signaling Pathways and Biological Activity
There is no publicly available information to suggest that n-Boc-n-methyl-4-chloroanthranilic acid is directly involved in any biological signaling pathways. As a protected amino acid derivative, its primary role is as a building block in the synthesis of more complex molecules, which may themselves be designed to interact with biological targets.[1] The Boc and methyl protecting groups are typically removed during the course of a synthesis to reveal the reactive amine and carboxylic acid functionalities of the anthranilic acid core.
References
- 1. n-Boc-n-methyl-4-chloroanthranilic acid | 886362-06-7 | Benchchem [benchchem.com]
- 2. timstar.co.uk [timstar.co.uk]
- 3. flinnsci.com [flinnsci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
